3-amino-7-nitro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one
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Overview
Description
3-amino-7-nitro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one is a heterocyclic compound with a molecular formula of C11H10N4O3 and a molecular weight of 246.22 g/mol This compound is notable for its unique structure, which includes both amino and nitro functional groups attached to a pyrroloquinazoline core
Preparation Methods
The synthesis of 3-amino-7-nitro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one typically involves multi-step organic reactionsSpecific reaction conditions, such as the use of methanesulfonic acid under reflux in methanol, can yield high purity products . Industrial production methods may involve similar steps but are optimized for larger scale synthesis and higher efficiency.
Chemical Reactions Analysis
3-amino-7-nitro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation states.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives. Common reagents used in these reactions include methanesulfonic acid, hydrogen gas, and various nucleophiles.
Scientific Research Applications
3-amino-7-nitro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of 3-amino-7-nitro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The amino group can form hydrogen bonds with target molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar compounds to 3-amino-7-nitro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one include:
7-amino-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one: This compound lacks the nitro group, which significantly alters its chemical properties and reactivity.
Indole derivatives: These compounds share a similar heterocyclic structure but differ in their functional groups and biological activities. The uniqueness of this compound lies in its specific combination of amino and nitro groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H10N4O3 |
---|---|
Molecular Weight |
246.22 g/mol |
IUPAC Name |
3-amino-7-nitro-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one |
InChI |
InChI=1S/C11H10N4O3/c12-8-3-4-14-10(8)13-9-2-1-6(15(17)18)5-7(9)11(14)16/h1-2,5,8H,3-4,12H2 |
InChI Key |
PDXZQDWZOUHEPE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=NC3=C(C2=O)C=C(C=C3)[N+](=O)[O-])C1N |
Origin of Product |
United States |
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